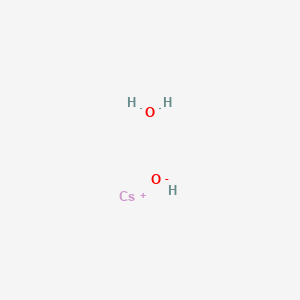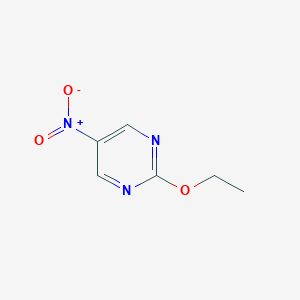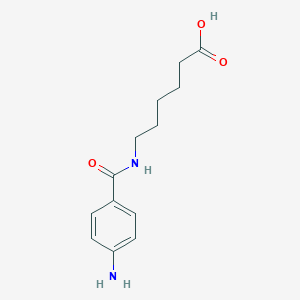![molecular formula C12H18O4 B079857 (4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate CAS No. 10364-35-9](/img/structure/B79857.png)
(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate, commonly known as BOA, is a synthetic compound used in scientific research. BOA is a bicyclic compound that belongs to the class of organic compounds known as tertiary alcohols. BOA is used in various research studies due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of BOA is not well understood. However, it is believed that BOA may act as an inhibitor of certain enzymes involved in the biosynthesis of various biological molecules.
Effets Biochimiques Et Physiologiques
BOA has been shown to exhibit various biochemical and physiological effects. BOA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. BOA has also been shown to exhibit antitumor activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
BOA has several advantages and limitations for lab experiments. BOA is a readily available compound and can be synthesized in large quantities. BOA is also stable under a wide range of conditions. However, BOA has limited solubility in water and may require the use of organic solvents for certain experiments.
Orientations Futures
There are several future directions for the research on BOA. BOA can be used as a building block for the synthesis of novel compounds with potential biological activity. BOA can also be used as a tool for the study of various biological processes. Further research is needed to fully understand the mechanism of action of BOA and its potential applications in various fields of research.
Méthodes De Synthèse
BOA can be synthesized through a multistep process starting from the commercially available compound, 2-norbornanone. The first step involves the conversion of 2-norbornanone to 2-norbornene-5,6-endo-dicarboxylic anhydride through a Diels-Alder reaction. The anhydride is then reacted with acetic anhydride to form BOA.
Applications De Recherche Scientifique
BOA has been extensively used in scientific research due to its potential applications. BOA has been used as a building block for the synthesis of various compounds with potential biological activity. BOA has been used in the synthesis of antitumor agents, anti-inflammatory agents, and anti-viral agents.
Propriétés
Numéro CAS |
10364-35-9 |
|---|---|
Nom du produit |
(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate |
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(4-acetyloxy-1-bicyclo[2.2.2]octanyl) acetate |
InChI |
InChI=1S/C12H18O4/c1-9(13)15-11-3-6-12(7-4-11,8-5-11)16-10(2)14/h3-8H2,1-2H3 |
Clé InChI |
WTOWDTUOKIFEFM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC12CCC(CC1)(CC2)OC(=O)C |
SMILES canonique |
CC(=O)OC12CCC(CC1)(CC2)OC(=O)C |
Synonymes |
Bicyclo[2.2.2]octane-1,4-diol diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



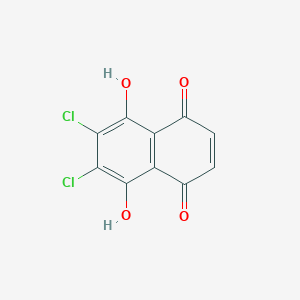
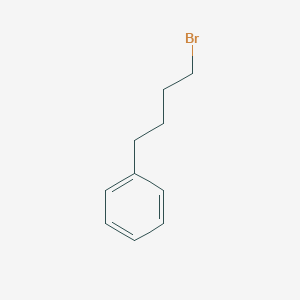
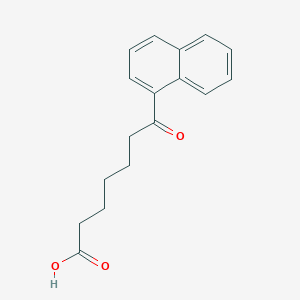
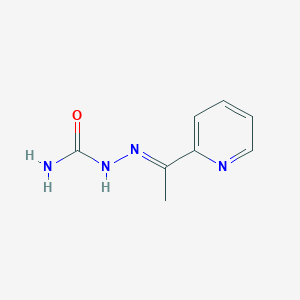
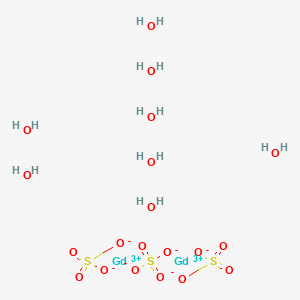
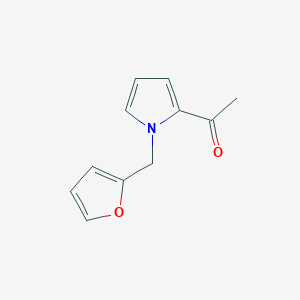
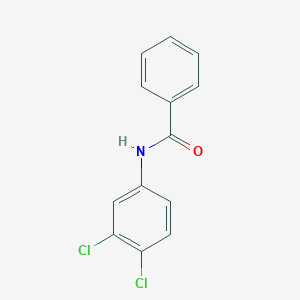
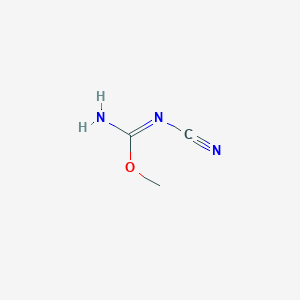
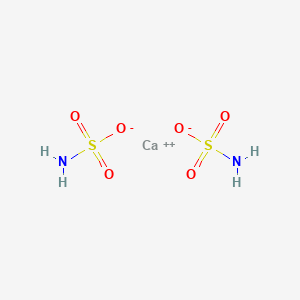
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
